molecular formula C15H10BrClO B7731884 4'-Bromo-2-chlorochalcone

4'-Bromo-2-chlorochalcone

Cat. No.: B7731884
M. Wt: 321.59 g/mol
InChI Key: BEAOMTXVYPADSY-JXMROGBWSA-N
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Description

4’-Bromo-2-chlorochalcone is an organic compound with the molecular formula C15H10BrClO. It belongs to the chalcone family, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of a bromine atom at the 4’ position and a chlorine atom at the 2 position on the phenyl rings. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-2-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with 4’-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of 4’-Bromo-2-chlorochalcone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2-chlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Bromo-2-chlorochalcone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: It is being investigated for its anticancer properties and ability to inhibit certain enzymes.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The biological activity of 4’-Bromo-2-chlorochalcone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 4’-Bromo-4-chlorochalcone
  • 3-Bromo-4’-chlorochalcone
  • 4’-Chlorochalcone
  • 4-Benzyloxy-4’-chlorochalcone
  • 4,4’-Dichlorochalcone

Comparison: 4’-Bromo-2-chlorochalcone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects. For instance, the presence of a bromine atom at the 4’ position can enhance its ability to interact with certain enzymes compared to compounds with chlorine at the same position .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAOMTXVYPADSY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86293-48-3
Record name 4'-BROMO-2-CHLOROCHALCONE
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